C3 is a novel molecule identified through a computational high-throughput screening of the ChemBridge library. [] It shows promising dual inhibitory activity against EGFR/HER2 kinases, making it a potential lead compound for developing new treatments for gastric cancers. [] C3's dual inhibition strategy aims to enhance potency and minimize cytotoxicity compared to conventional therapies often limited by tumor heterogeneity and genetic mutations. []
Although the precise molecular structure of C3 is not explicitly illustrated, the chemical name indicates the presence of: * Two benzoxazinone rings: These are likely responsible for interacting with the ATP-binding sites of EGFR and HER2 kinases. [] * An isoindole-1,3-dione moiety: This structure commonly serves as a scaffold in medicinal chemistry and may contribute to C3's overall drug-like properties. []
C3 acts as a dual inhibitor of EGFR and HER2 receptor tyrosine kinases. [] Molecular dynamic simulations and binding free energy calculations suggest that C3 exhibits a good binding affinity for both EGFR and HER2. [] The mechanism of action likely involves binding to the ATP-binding sites of these kinases, thereby hindering their activity. [] This inhibition is crucial because EGFR and HER2 are often overactive in gastric cancers, driving cell proliferation, adhesion, angiogenesis, and metastasis. []
The primary application of C3, as identified in the literature, is its potential use as a therapeutic agent for gastric cancer. [] Specifically:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4